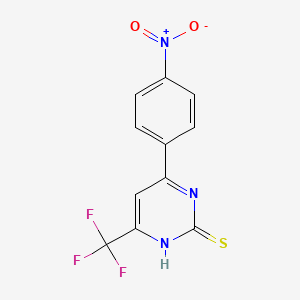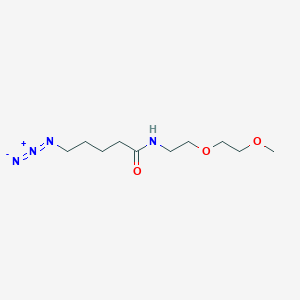
Ethyl 2-acetyloxy-4-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-acetyloxy-4-hydroxybutanoate is an organic compound with the molecular formula C8H14O5. It is a derivative of butanoic acid and is characterized by the presence of both an ester and a hydroxyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyloxy-4-hydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxybutanoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the acetylation of ethyl 4-hydroxybutanoate using acetic anhydride. This reaction is usually carried out in the presence of a base such as pyridine, which acts as a catalyst and scavenger for the acetic acid by-product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes or catalysts can also be employed to facilitate the esterification and acetylation reactions, allowing for more sustainable and scalable production methods.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-acetyloxy-4-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-acetyloxy-4-oxobutanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 2-hydroxy-4-hydroxybutanoate.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are commonly employed for substitution reactions.
Major Products Formed
Oxidation: Ethyl 2-acetyloxy-4-oxobutanoate.
Reduction: Ethyl 2-hydroxy-4-hydroxybutanoate.
Substitution: Various acyl-substituted derivatives depending on the acylating agent used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-acetyloxy-4-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential prodrugs that release active compounds upon hydrolysis.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of biodegradable polymers.
Wirkmechanismus
The mechanism of action of ethyl 2-acetyloxy-4-hydroxybutanoate involves its hydrolysis to release acetic acid and ethyl 4-hydroxybutanoate. This hydrolysis can be catalyzed by esterases or acidic conditions. The released ethyl 4-hydroxybutanoate can then participate in various biochemical pathways, including those involved in energy metabolism and biosynthesis of other compounds.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-acetyloxy-4-hydroxybutanoate can be compared with similar compounds such as:
Ethyl 4-hydroxybutanoate: Lacks the acetyl group and is less reactive in acylation reactions.
Ethyl 2-hydroxy-4-hydroxybutanoate: Contains an additional hydroxyl group, making it more hydrophilic and reactive in oxidation reactions.
Ethyl 2-acetyloxy-4-oxobutanoate: Contains a carbonyl group instead of a hydroxyl group, making it more reactive in reduction reactions.
The uniqueness of this compound lies in its dual functionality, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H14O5 |
|---|---|
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
ethyl 2-acetyloxy-4-hydroxybutanoate |
InChI |
InChI=1S/C8H14O5/c1-3-12-8(11)7(4-5-9)13-6(2)10/h7,9H,3-5H2,1-2H3 |
InChI-Schlüssel |
XIYLIPUQEUJGAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCO)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


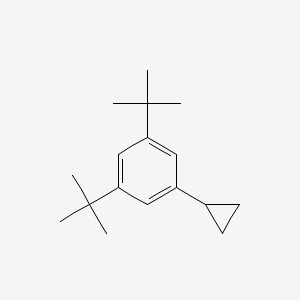

![(2S,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13720240.png)
![(1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-yl)methanol](/img/structure/B13720249.png)
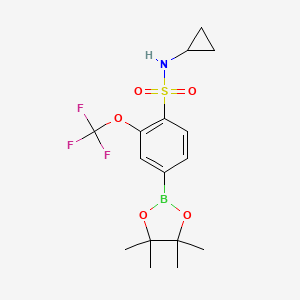
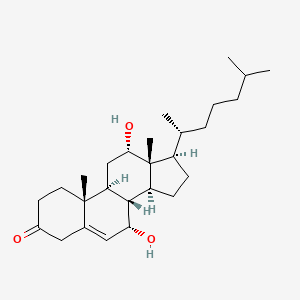

![6,7-Dihydro-4,9-dimethoxy-7,7-bis(trifluoromethyl)-5H-furo-[3,2-G]-chromene-5-one](/img/structure/B13720281.png)
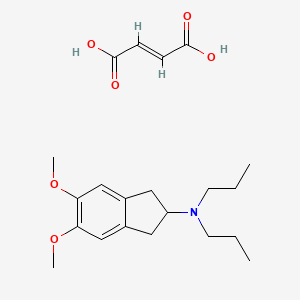
![4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720286.png)
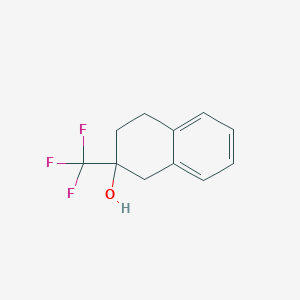
![Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B13720309.png)
